Ethyl 2-cyanoacrylate
Overview
Description
Ethyl 2-cyanoacrylate is a colorless liquid with low viscosity and a faint sweet smell in its pure form. This compound polymerizes rapidly in the presence of moisture, forming strong adhesive bonds .
Preparation Methods
Ethyl 2-cyanoacrylate is typically prepared by the condensation of formaldehyde with ethyl cyanoacetate. The reaction is as follows :
NCCH2CO2C2H5+CH2O→H2C=C(CN)CO2C2H5+H2O
This exothermic reaction produces a polymer, which is then thermally “cracked” to yield the monomer . Alternatively, this compound can be synthesized by the ethoxy carbonylation of cyanoacetylene .
Chemical Reactions Analysis
Ethyl 2-cyanoacrylate undergoes several types of chemical reactions, primarily polymerization. The polymerization process is initiated by anions such as hydroxide ions, which are commonly found on most surfaces . This anionic polymerization creates a high-strength bond between various materials, including metals, plastics, fabrics, and even skin .
In addition to anionic polymerization, this compound can also polymerize via free radical mechanisms under acidic conditions . The major product of these reactions is poly(this compound), a strong adhesive polymer .
Scientific Research Applications
Ethyl 2-cyanoacrylate has a wide range of applications in scientific research and industry. In forensics, it is used for lifting fingerprints from delicate evidence items by heating the acrylate in a sealed chamber. The fumes react with deposited proteins to form stable, clear print outlines .
In medicine, this compound is used in liquid bandage systems for wound closure due to its strong adhesive properties . It is also employed in various industrial applications for gluing and repairing materials .
Mechanism of Action
The primary mechanism of action for ethyl 2-cyanoacrylate is its rapid polymerization upon contact with moisture. This reaction forms long chains of molecules that create a strong and durable bond between two surfaces . The polymerization process is initiated by the presence of moisture, which acts as a catalyst .
Comparison with Similar Compounds
Ethyl 2-cyanoacrylate is often compared with other cyanoacrylate esters such as methyl cyanoacrylate, butyl cyanoacrylate, and octyl cyanoacrylate . While all these compounds share similar adhesive properties, they differ in their chemical structures and specific applications. For instance, butyl and octyl cyanoacrylates are less toxic and are preferred for medical applications like liquid bandages .
This compound is unique due to its rapid polymerization and strong adhesive properties, making it suitable for a wide range of applications from household repairs to forensic science .
Properties
IUPAC Name |
ethyl 2-cyanoprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-3-9-6(8)5(2)4-7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBJXOREULPLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Record name | ETHYL 2-CYANOACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-30-5 | |
Record name | Poly(ethyl cyanoacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25067-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1025279 | |
Record name | Ethyl cyanoacrylate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1025279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear colorless liquid with irritating, sweet, ester-like odor | |
Record name | 2-Propenoic acid, 2-cyano-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Ethyl cyanoacrylate | |
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Record name | ETHYL 2-CYANOACRYLATE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL 2-CYANOACRYLATE | |
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URL | https://www.osha.gov/chemicaldata/488 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Boiling Point |
55 °C at 3 mm Hg, BP: 54-56 °C (0.21-0.40 kPa), 54-56 °C | |
Record name | Ethyl cyanoacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL 2-CYANOACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL 2-CYANOACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/488 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
82.78 °C (closed cup), 75 °C c.c. | |
Record name | Ethyl cyanoacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL 2-CYANOACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in methyl ethyl ketone, toluene, acetone, DMF /N,N-dimethylformamide/, nitromethane | |
Record name | Ethyl cyanoacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.040 at 20 °C | |
Record name | Ethyl cyanoacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: <0.27 kPa at 25 °C, 0.31 mm Hg at 20 °C, <2 mmHg at 25 °C | |
Record name | Ethyl cyanoacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL 2-CYANOACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/488 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Clear, colorless, liquid | |
CAS No. |
7085-85-0, 25067-30-5 | |
Record name | Ethyl cyanoacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7085-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 2-cyanoacrylate | |
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Record name | 2-Propenoic acid, 2-cyano-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Ethyl cyanoacrylate | |
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Record name | Ethyl 2-cyanoacrylate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.628 | |
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Record name | ETHYL CYANOACRYLATE | |
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Record name | Ethyl cyanoacrylate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL 2-CYANOACRYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYL 2-CYANOACRYLATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/488 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-20 to -25 °C | |
Record name | Ethyl cyanoacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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